[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a complex arrangement of atoms, as indicated by its molecular formula C18H14Cl2N2O3. Unfortunately, the specific structural details or crystallographic data for this compound are not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the available sources .Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .
- Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives with molecular docking studies as anti-HIV-1 agents .
- N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized and evaluated for antioxidant activity .
- Indoles, both natural and synthetic, exhibit various biologically vital properties, including potential anticancer effects .
Antiviral Activity
Anti-HIV Activity
Antioxidant Properties
Anticancer Potential
Biological Receptor Binding
Safety and Hazards
properties
IUPAC Name |
[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-11(21)23-19-16-14-7-2-3-8-15(14)20(17(16)22)10-12-5-4-6-13(18)9-12/h2-9H,10H2,1H3/b19-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBVCYAJZNNWOH-MNDPQUGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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